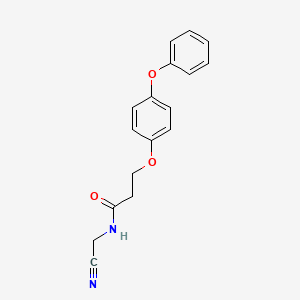
N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanomethyl group attached to the nitrogen atom and a 3-(4-phenoxyphenoxy)propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide typically involves the following steps:
Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of a suitable precursor, such as 4-phenoxyphenol, with a halogenated propanamide derivative.
Cyanomethylation: The intermediate product undergoes cyanomethylation, where a cyanomethyl group is introduced to the nitrogen atom of the amide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: Industrially, this compound can be utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanomethyl group and the phenoxyphenoxy moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects.
類似化合物との比較
Ethyl N-[2-(4-phenoxyphenoxy)ethyl]-carbamate: This compound shares the phenoxyphenoxy moiety but differs in the presence of an ethyl carbamate group.
2-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine: Another similar compound with a phenoxyphenoxy structure, but with a pyridine ring and ethoxy group.
Uniqueness: N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide is unique due to the presence of the cyanomethyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c18-11-12-19-17(20)10-13-21-14-6-8-16(9-7-14)22-15-4-2-1-3-5-15/h1-9H,10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBMHCKHKBYRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














